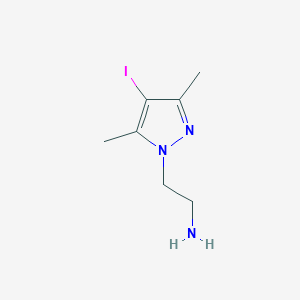

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12IN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGGZRCCYBRQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCN)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to yield 3,5-dimethyl-1H-pyrazole.

Iodination: The next step is the iodination of the pyrazole ring. This can be accomplished by treating 3,5-dimethyl-1H-pyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position, forming 4-iodo-3,5-dimethyl-1H-pyrazole.

Alkylation: The final step involves the alkylation of the iodinated pyrazole with an appropriate alkylating agent, such as 2-bromoethanamine, under basic conditions to yield 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the ethanamine side chain.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to substitute the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanamine side chain.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the ethanamine side chain.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or nitrile derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Biological Studies: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Agricultural Chemistry: It can be used in the development of agrochemicals, such as herbicides or fungicides.

Wirkmechanismus

The mechanism of action of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ethanamine side chain can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- Iodine vs. Smaller Substituents (H, Ethyl, Bromo): The iodine atom in the target compound increases molecular weight significantly compared to non-halogenated analogs (e.g., 139.2 vs. ~330–350 g/mol estimated for the iodinated compound). Iodine’s electron-withdrawing nature may reduce the electron density of the pyrazole ring, altering reactivity in nucleophilic substitutions compared to ethyl (electron-donating) or bromo (moderately electron-withdrawing) analogs .

Halogenated Analogs (Br vs. I):

- Brominated derivatives (e.g., ) are often employed in Suzuki-Miyaura cross-coupling reactions due to bromine’s balance of reactivity and stability. Iodine, a superior leaving group, could enhance reactivity in elimination or substitution reactions but may reduce stability under harsh conditions .

Q & A

Q. What are the optimized synthetic routes for 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine, and how can purity be ensured?

The synthesis typically involves coupling reactions between 4-iodo-3,5-dimethylpyrazole and ethanamine derivatives. For example, a regioselective approach under mild, solvent-free conditions can yield high-purity products . Key steps include:

- Reagent selection : Use cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) to facilitate coupling .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) effectively isolates the compound .

- Quality control : Confirm purity via HPLC (>97%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR spectroscopy : H NMR resolves methyl (δ 2.16–2.26 ppm) and pyrazole ring protons, while C NMR confirms iodine substitution at C4 .

- X-ray crystallography : SHELXL software refines structures, particularly addressing challenges from iodine’s heavy-atom effects (e.g., absorption corrections) .

- HRMS : Provides exact mass verification (e.g., [M+H] peaks) to rule out isotopic interference .

Q. How should researchers handle stability and air/moisture sensitivity during experiments?

- Storage : Keep under inert gas (N/Ar) at −20°C in sealed, amber vials to prevent degradation .

- Reaction conditions : Use anhydrous solvents (e.g., DMF, DMSO) and gloveboxes for moisture-sensitive steps .

- Safety protocols : Employ fume hoods and PPE (gloves, goggles) due to corrosive hazards (GHS H314/H318) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate biological targets for this compound?

- Functional group variation : Modify the iodo substituent to bromo or fluoro analogs to assess halogen-dependent activity (e.g., DNA binding or enzyme inhibition) .

- Bioassays : Test antimicrobial activity via MIC assays or evaluate kinase inhibition using fluorescence polarization .

- Data interpretation : Correlate substituent electronic effects (Hammett σ values) with potency trends .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with KCa2 channels, focusing on hydrophobic pockets near HA/HB helices .

- Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess conformational flexibility .

- Quantum mechanics (QM) : Calculate partial charges for iodine to refine electrostatic potential maps in docking studies .

Q. What challenges arise in crystallographic refinement due to the iodine atom, and how are they resolved?

Q. How can mechanistic studies validate DNA-interaction or enzyme-inhibition hypotheses?

- DNA cleavage assays : Expose supercoiled plasmid DNA to UV-irradiated compound and analyze via agarose gel electrophoresis .

- Enzyme kinetics : Measure IC values using fluorogenic substrates (e.g., Calmodulin-dependent kinase II) .

- Spectroscopic probes : Monitor iodine’s redox activity via cyclic voltammetry or UV-vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.